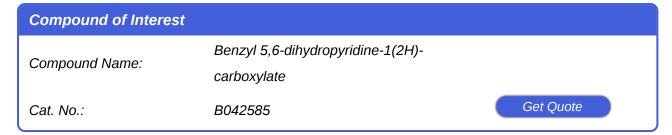


In-Depth Technical Guide: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate**, including its molecular properties, synthesis, and known biological activities within the broader context of dihydropyridine derivatives.

Core Molecular Properties

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound. Its molecular formula is C₁₃H₁₅NO₂. The molecular weight of this compound has been determined to be 217.26 g/mol . This value is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Property	Value
Molecular Formula	C13H15NO2
Molecular Weight	217.26 g/mol
CAS Number	66207-23-6

Synthesis of Dihydropyridine Derivatives: An Overview



The synthesis of N-substituted dihydropyridines can be achieved through various established chemical reactions. A common approach involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts, which are formed in situ. This method allows for the creation of 1,2- and 1,4-dihydropyridine isomers.

Generalized Experimental Protocol for N-Substituted Dihydropyridine Synthesis

The following is a generalized procedure based on common synthetic routes for N-substituted dihydropyridines. Specific reaction conditions such as temperature, solvent, and reaction time may need to be optimized for the synthesis of **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate**.

Materials:

- Pyridine or a substituted pyridine precursor
- Benzyl chloroformate
- An appropriate organometallic reagent (e.g., a Grignard reagent or an organolithium reagent)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
- Quenching agent (e.g., saturated ammonium chloride solution)
- Reagents for extraction and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

- A solution of the pyridine precursor is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically between -78 °C and 0 °C).
- Benzyl chloroformate is added dropwise to the cooled solution to form the N-acyl pyridinium salt intermediate.

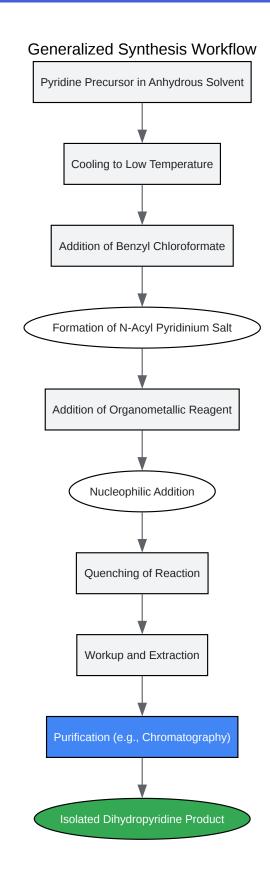






- The organometallic reagent is then added slowly to the reaction mixture. The reaction is stirred at a low temperature for a specified period to allow for the nucleophilic addition to the pyridinium ring.
- The reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride.
- The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent like ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is then purified using a suitable technique, most commonly silica gel column chromatography, to isolate the desired dihydropyridine derivative.





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A generalized workflow for the synthesis of N-substituted dihydropyridines.



Spectroscopic Characterization

The structural elucidation of **Benzyl 5,6-dihydropyridine-1(2H)-carboxylate** and related compounds relies on standard spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of similar dihydropyridine structures.

Spectroscopic Method	Expected Observations for Dihydropyridine Derivatives
¹ H NMR	Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The protons on the dihydropyridine ring will show characteristic shifts depending on their position and coupling. The benzylic CH ₂ protons are expected to appear as a singlet or a multiplet.
¹³ C NMR	The carbonyl carbon of the carboxylate group is expected in the downfield region. Aromatic carbons of the benzyl group and the carbons of the dihydropyridine ring will have distinct chemical shifts.
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching of the carboxylate group is expected around 1700-1740 cm ⁻¹ . C-H stretching and C=C stretching vibrations will also be present.
Mass Spectrometry	The molecular ion peak corresponding to the mass of the compound is expected. Fragmentation patterns may include the loss of the benzyl group or cleavage of the dihydropyridine ring.

Biological Activity and Mechanism of Action

Dihydropyridine derivatives are a well-established class of compounds with significant biological activity. They are most notably recognized as L-type calcium channel blockers.[1]







This activity makes them crucial in the treatment of cardiovascular conditions such as hypertension and angina.[2]

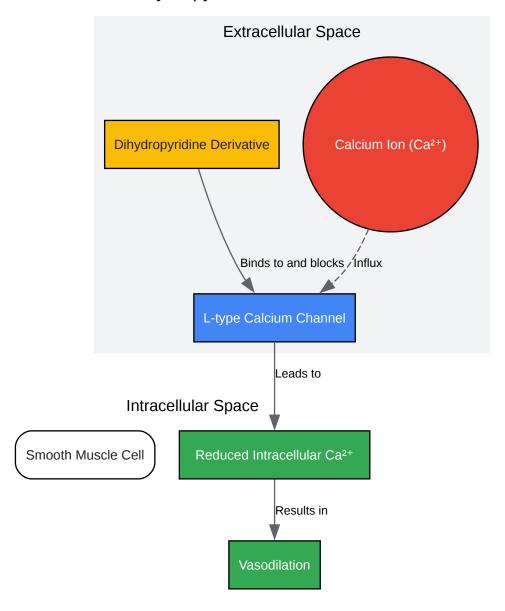
The primary mechanism of action involves the binding of the dihydropyridine molecule to the L-type calcium channels in the smooth muscle cells of blood vessels. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Beyond their cardiovascular applications, some dihydropyridine derivatives have been investigated for other biological activities, including:

- Cytotoxicity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
- Antimicrobial and Antioxidant Activity: Some studies have reported antimicrobial and antioxidant properties for novel dihydropyridine compounds.[3][4]



Mechanism of Dihydropyridine Calcium Channel Blockade



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